8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine
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Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography and spectroscopy.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, reaction mechanisms, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability.Safety And Hazards
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Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies.
Please consult a chemistry professional or a reliable database for specific information on “8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine”.
properties
IUPAC Name |
N-[3-[[8-bromo-6-(dimethylamino)purin-9-yl]methyl]phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O/c1-21(2)13-12-14(18-8-17-13)22(15(16)20-12)7-10-4-3-5-11(6-10)19-9-23/h3-6,8-9H,7H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFXCGBEINYPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=C(N2CC3=CC(=CC=C3)NC=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154098 |
Source
|
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
CAS RN |
123811-36-9 |
Source
|
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123811369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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